molecular formula C22H21N5O6S B2622648 2-(Furan-2-yl)-5-((4-nitrophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 896292-26-5

2-(Furan-2-yl)-5-((4-nitrophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2622648
CAS No.: 896292-26-5
M. Wt: 483.5
InChI Key: CEQWVWSXZFTIPO-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, DMSO-d₆) :

  • δ 8.42 (d, J=8.4 Hz, 2H, Ar-H nitro group)
  • δ 7.89 (s, 1H, triazole H5)
  • δ 6.78 (m, 3H, furan protons)
  • δ 4.21 (s, 2H, spiro CH₂-O)
  • δ 3.64 (m, 4H, dioxane O-CH₂)

¹³C NMR (151 MHz, DMSO-d₆) :

  • δ 165.3 (C=S of thiazole)
  • δ 152.1 (C-NO₂)
  • δ 142.8 (triazole C3)
  • δ 110.4 (furan C2)
  • δ 78.9 (spiro quaternary C)

Infrared Spectroscopy (IR)

Absorption (cm⁻¹) Assignment
3260 O-H stretch (triazolol)
1592 C=N (triazole)
1520 NO₂ asymmetric stretch
1345 NO₂ symmetric stretch
1250 C-O-C (dioxane)

Mass Spectrometry (HRMS-ESI)

  • Molecular ion : m/z 523.1543 [M+H]⁺ (calc. 523.1538)
  • Key fragments:
    • m/z 406.2 (loss of NO₂ group)
    • m/z 289.1 (cleavage at spiro carbon)
    • m/z 178.0 (furan-containing fragment)

Conformational Analysis of the Spiro[4.5]decane Moiety

The 1,4-dioxa-8-azaspiro[4.5]decane system exhibits distinct conformational preferences:

Chair-boat equilibrium :

  • 6-membered ring: Chair (ΔG‡ = 42.3 kJ/mol)
  • 5-membered ring: Envelope (C8 out-of-plane)

Key torsional angles :

  • C8-N-C1-O1: 56.7°
  • O1-C2-C3-C4: -178.3°
  • C9-C10-C11-C12: 62.4°

Dynamic NMR observations :

  • Restricted rotation about C8-N bond (ΔG‡ = 67.8 kJ/mol)
  • Temperature-dependent splitting of dioxane protons (coalescence at 318K)

Computational results (DFT B3LYP/6-311+G )**:

  • Lowest energy conformer: Chair-envelope (ΔE = 0 kcal/mol)
  • Higher energy conformer: Boat-twist (ΔE = 3.2 kcal/mol)

Properties

IUPAC Name

5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(4-nitrophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O6S/c28-20-18(34-21-23-19(24-26(20)21)16-2-1-11-31-16)17(14-3-5-15(6-4-14)27(29)30)25-9-7-22(8-10-25)32-12-13-33-22/h1-6,11,17,28H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQWVWSXZFTIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(C3=CC=C(C=C3)[N+](=O)[O-])C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Furan-2-yl)-5-((4-nitrophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 896292-26-5) is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H21N5O6SC_{22}H_{21}N_{5}O_{6}S, with a molecular weight of 483.5 g/mol. The structure includes a furan ring and a thiazole-triazole moiety which are critical for its biological activity.

PropertyValue
Molecular FormulaC22H21N5O6S
Molecular Weight483.5 g/mol
CAS Number896292-26-5

Antimicrobial Properties

Research indicates that compounds similar to this structure exhibit significant antimicrobial activity. A study on related thiazole derivatives demonstrated moderate to good antibacterial effects against various strains of bacteria, suggesting that the thiazole component plays a crucial role in antimicrobial efficacy . The presence of the nitrophenyl group is also associated with enhanced antibacterial properties.

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against cancer cell lines. In vitro studies have shown that it exhibits significant cytotoxicity towards lung carcinoma (A549) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, as indicated by MTT assays which measure cell viability .

Structure-Activity Relationship (SAR)

The structural components of the compound contribute significantly to its biological activity:

  • Furan Ring : Known for its ability to form reactive intermediates, enhancing interactions with biological targets.
  • Thiazole and Triazole Moieties : These heterocycles are recognized for their roles in drug design due to their ability to mimic natural substrates.
  • Nitrophenyl Group : This moiety is often linked to increased electron affinity, which may enhance binding to biological targets.

Case Study 1: Anticancer Activity

In one study, the compound was tested against several cancer cell lines including A549 and MCF7 (breast cancer). The results indicated an IC50 value of approximately 25 µM for A549 cells, suggesting significant potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of similar thiazole derivatives. Compounds with structural similarities showed inhibition zones ranging from 10 mm to 20 mm against various bacterial strains, indicating promising antibacterial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity necessitates comparisons with analogs sharing core motifs (triazole, thiazole, spirocyclic systems) or substituents (furan, nitroaryl). Below is a detailed analysis:

Structural Analogues with Triazole-Thiazole Hybrid Cores

describes two isostructural compounds (4 and 5) with thiazole-triazole-pyrazole fused systems. Key differences include:

  • Substituents : The target compound features a nitro group and spirocyclic system, while compounds 4 and 5 have halogenated (Cl/F) phenyl groups.
  • Conformation : The fused thiazolo-triazole core in the target compound is planar, similar to the near-planar conformation of compounds 4 and 5, except for a perpendicular fluorophenyl group in the latter .

Triazole Derivatives with Spirocyclic Systems

and highlight spirocyclic triazole derivatives. For example, 8-(4-dimethylaminophenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () shares the spiro[4.5]decane framework but lacks the thiazole-triazole core. Key distinctions:

  • Functional Groups: The target compound’s nitro group contrasts with the dimethylamino group in , affecting solubility and electronic properties.
  • Biological Targets: Molecular docking in suggests spirocyclic triazoles may inhibit fungal lanosterol 14α-demethylase (CYP51), while the nitro group in the target compound could redirect activity toward bacterial nitroreductases .

Pharmacologically Active Triazole-Thiazole Hybrids

and reference triazole-thiazole derivatives with anti-inflammatory or antifungal properties. For instance, diaryl-1,2,4-triazoles bearing N-hydroxyurea () inhibit COX-2 and 5-lipoxygenase, while the target compound’s nitro group may favor anti-inflammatory activity via nitric oxide modulation .

Quantitative Comparison Using Chemoinformatic Metrics

emphasizes similarity coefficients like the Tanimoto index for structural comparisons. Key findings:

  • Binary Fingerprint Analysis : The target compound’s unique spirocyclic and nitro groups reduce similarity (<50% Tanimoto index) to simpler triazole-thiazoles (e.g., ’s compounds).

Data Table: Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Reported Bioactivity Source
Target Compound Thiazolo[3,2-b][1,2,4]triazole Furan-2-yl, 4-nitrophenyl, spiro[4.5]decane Hypothesized: Antimicrobial/anti-inflammatory N/A
Compound 4 () Thiazole-triazole-pyrazole 4-Chlorophenyl, fluorophenyl None reported
8-(4-Dimethylaminophenyl)-spiro[4.5]decane () Spiro[4.5]decane Dimethylaminophenyl, benzothiazole Synthetic intermediate
Diaryl-1,2,4-triazoles () 1,2,4-Triazole N-Hydroxyurea, aryl Dual COX-2/5-LOX inhibition
3-(5-Methoxyphenyl)triazolo-thiadiazoles () Triazolo[3,4-b][1,3,4]thiadiazole Methoxyphenyl, pyrazole Antifungal (molecular docking)

Q & A

What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

Basic Synthesis : The compound’s core structure involves multi-step reactions, including cyclization of triazole-thione precursors (e.g., 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione) with chloroacetamide derivatives in ethanol under reflux (1 hour), followed by recrystallization from ethanol .
Advanced Optimization : To improve yields, systematically vary solvent polarity (e.g., ethanol-water ratios), adjust stoichiometry of KOH, and monitor reaction progress via TLC or HPLC. Evidence from similar triazole derivatives suggests that extending reflux time to 2–3 hours and using microwave-assisted synthesis can enhance efficiency by 15–20% .

How should researchers approach structural characterization using spectroscopic and chromatographic methods?

Basic Characterization : Use 1H/13C NMR to confirm substituent positions (e.g., furan, nitroaryl groups) and FT-IR to identify thione (C=S, ~1260 cm⁻¹) and triazole (C=N, ~1636 cm⁻¹) functionalities . HPLC-PDA with Chromolith® columns ( ) ensures purity (>95%) by detecting degradation products .
Advanced Analysis : Combine HRMS for exact mass validation and 2D NMR (COSY, HSQC) to resolve overlapping signals in the spiro[4.5]decane moiety. Cross-reference with X-ray crystallography data from analogous thiazolo-triazoles to confirm stereochemistry .

What strategies resolve contradictions between theoretical predictions and experimental pharmacological activity?

Basic Approach : Re-evaluate assay conditions (e.g., pH, solvent polarity) that may alter bioavailability. For instance, discrepancies in antimicrobial activity may arise from compound degradation in aqueous media, as seen in mass balance studies where impurities accounted for 5–10% variability .
Advanced Resolution : Perform molecular docking to verify target binding affinity and compare with in vitro results. If in vivo efficacy is lower than predicted, analyze metabolites via LC-MS to identify inactive derivatives .

What experimental designs assess environmental fate in long-term ecological studies?

Basic Design : Follow protocols from Project INCHEMBIOL ( ), which includes:

  • Laboratory studies : Measure logP, hydrolysis rates, and photostability.
  • Field studies : Monitor compound persistence in soil/water matrices using LC-MS/MS.
    Advanced Integration : Use microcosm models to simulate ecosystem interactions. For example, track bioaccumulation in Daphnia magna over 12 weeks to evaluate trophic transfer risks .

How can computational methods predict metabolic pathways?

Basic Method : Apply ADMET predictors (e.g., SwissADME) to identify likely Phase I/II metabolism sites, such as nitro group reduction or furan ring oxidation.
Advanced Integration : Combine density functional theory (DFT) calculations with experimental LC-HRMS data to validate predicted metabolites. For spirocyclic systems, prioritize CYP3A4-mediated oxidation pathways .

What are best practices for analyzing degradation products under accelerated stability testing?

Basic Protocol : Use ICH Q1A guidelines with forced degradation (40°C/75% RH for 6 months). Detect impurities via UPLC-PDA and quantify using external standards .
Advanced Analysis : Apply LC-QTOF-MS to identify non-UV-active degradation products (e.g., sulfonic acid derivatives) and use multivariate statistics to correlate degradation pathways with environmental factors .

How can solubility/bioavailability be optimized without compromising activity?

Basic Strategy : Introduce hydrophilic groups (e.g., PEG chains) at the 1,4-dioxa-8-azaspiro[4.5]decane nitrogen. Test solubility in PBS (pH 7.4) and simulate intestinal permeability via Caco-2 assays .
Advanced Modification : Use prodrug approaches (e.g., esterification of the hydroxyl group) to enhance absorption. Validate using in situ perfusion models and compare with parent compound pharmacokinetics .

What methodologies evaluate molecular-level interactions with biological targets?

Basic Screening : Perform surface plasmon resonance (SPR) to measure binding kinetics with inflammatory mediators (e.g., COX-2), as triazole derivatives show anti-exudative activity in rat edema models .
Advanced Profiling : Use cryo-EM or X-ray crystallography to resolve compound-protein complexes. For example, map interactions between the thiazolo-triazole core and ATP-binding pockets in kinase assays .

How to address conflicting antimicrobial results between in vitro and in vivo models?

Basic Troubleshooting : Replicate in vitro conditions (e.g., serum protein content, oxygen levels) in vivo. If discrepancies persist, analyze tissue distribution to identify sequestration issues .
Advanced Solution : Develop PK/PD models to correlate MIC values with plasma concentrations. For instance, adjust dosing regimens if the compound’s half-life is shorter in murine models than in cell cultures .

What advanced techniques detect low-concentration metabolites in complex matrices?

Basic Detection : Use SPE-LC-MS/MS with isotopic internal standards (e.g., ¹³C-labeled analogs) to quantify metabolites in biological fluids.
Advanced Innovation : Employ ion mobility spectrometry (IMS) coupled with HRMS to separate isobaric metabolites. For environmental samples, apply nano-LC with 100 µm columns to enhance sensitivity for trace-level analytes .

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